Cas no 921873-08-7 (3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine)

3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine structure
921873-08-7 structure
Product name:3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine
CAS No:921873-08-7
MF:C19H16F2N4OS
MW:386.418349266052
CID:6030586
PubChem ID:41233229

3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine
    • Methanone, (2,6-difluorophenyl)[4-[6-(2-thienyl)-3-pyridazinyl]-1-piperazinyl]-
    • 921873-08-7
    • (2,6-difluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
    • F2232-0115
    • AKOS024629653
    • 3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
    • (2,6-difluorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
    • Inchi: 1S/C19H16F2N4OS/c20-13-3-1-4-14(21)18(13)19(26)25-10-8-24(9-11-25)17-7-6-15(22-23-17)16-5-2-12-27-16/h1-7,12H,8-11H2
    • InChI Key: TVNHLSBXFRYDHQ-UHFFFAOYSA-N
    • SMILES: C(C1=C(F)C=CC=C1F)(N1CCN(C2=NN=C(C3SC=CC=3)C=C2)CC1)=O

Computed Properties

  • Exact Mass: 386.10128864g/mol
  • Monoisotopic Mass: 386.10128864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.6Ų
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.382±0.06 g/cm3(Predicted)
  • Boiling Point: 630.0±55.0 °C(Predicted)
  • pka: 5.15±0.10(Predicted)

3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2232-0115-2μmol
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2232-0115-40mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2232-0115-30mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2232-0115-1mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2232-0115-25mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2232-0115-75mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2232-0115-10μmol
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2232-0115-100mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2232-0115-4mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2232-0115-5mg
3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
921873-08-7 90%+
5mg
$103.5 2023-05-16

Additional information on 3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine

Recent Advances in the Study of 3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine (CAS: 921873-08-7)

The compound 3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine (CAS: 921873-08-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its unique piperazine and pyridazine core, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of kinase inhibition and anti-inflammatory effects.

A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis of 3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine, highlighting its improved yield and purity through a novel catalytic process. The research team employed a combination of palladium-catalyzed cross-coupling and microwave-assisted synthesis to achieve a scalable and efficient production method. This advancement is critical for further preclinical and clinical evaluations of the compound.

In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated the compound's potent inhibitory effects on specific kinase targets, including JAK2 and FLT3, which are implicated in various cancers and inflammatory diseases. A 2024 preclinical trial reported in Bioorganic & Medicinal Chemistry Letters revealed that 3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine exhibited significant anti-proliferative activity against leukemia cell lines, with an IC50 value in the nanomolar range. These findings suggest its potential as a lead compound for developing targeted cancer therapies.

Furthermore, the compound's pharmacokinetic profile has been a subject of recent investigation. A study published in Drug Metabolism and Disposition (2024) explored its metabolic stability, bioavailability, and tissue distribution in rodent models. The results indicated favorable oral bioavailability and moderate plasma half-life, supporting its suitability for further development as an oral therapeutic agent. However, the study also identified potential metabolic pathways that could lead to the formation of active metabolites, warranting additional research to fully elucidate its metabolic fate.

Beyond its kinase inhibitory properties, emerging research has explored the anti-inflammatory potential of 3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine. A 2023 study in European Journal of Pharmacology demonstrated its ability to suppress pro-inflammatory cytokine production in macrophages, suggesting a potential application in treating chronic inflammatory conditions such as rheumatoid arthritis. The compound's dual activity as both a kinase inhibitor and an anti-inflammatory agent positions it as a versatile candidate for multifactorial diseases.

In conclusion, the recent advancements in the study of 3-4-(2,6-difluorobenzoyl)piperazin-1-yl-6-(thiophen-2-yl)pyridazine (CAS: 921873-08-7) underscore its therapeutic potential across multiple disease areas. The improved synthetic methods, robust pharmacological activity, and promising pharmacokinetic properties collectively support its continued investigation as a novel therapeutic agent. Future research should focus on elucidating its precise molecular targets, optimizing its drug-like properties, and advancing it through clinical trials to fully realize its therapeutic potential.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd